1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea
Description
Properties
CAS No. |
125300-55-2 |
|---|---|
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-6-15-12(7-9)17-13(18)16-11-4-2-3-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
InChI Key |
FTIZKIFBULUFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 3-Chloroaniline and 4-Methylpyridin-2-yl Isocyanate
The most direct method involves reacting 3-chloroaniline with 4-methylpyridin-2-yl isocyanate in anhydrous dichloromethane (DCM) under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea linkage.
Reaction Conditions:
-
Solvent: Anhydrous DCM or tetrahydrofuran (THF) to prevent hydrolysis.
-
Temperature: 0–25°C to minimize side reactions (e.g., oligomerization).
-
Stoichiometry: Equimolar ratios of amine and isocyanate.
Mechanistic Insight:
The isocyanate’s electrophilic carbon is attacked by the amine’s lone pair, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.
In Situ Isocyanate Generation Using Bis(trichloromethyl)carbonate (BTC)
For laboratories avoiding isocyanate handling, 4-methylpyridin-2-amine can be treated with BTC to generate the corresponding isocyanate intermediate, which subsequently reacts with 3-chloroaniline.
Procedure:
-
Step 1: React 4-methylpyridin-2-amine with BTC in THF at 50–60°C for 2 hours.
-
Step 2: Add 3-chloroaniline and stir at room temperature for 12–24 hours.
-
Workup: Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Advantages:
Urea Formation via Carbamoyl Chloride Intermediates
Phosgene-Free Synthesis Using Triphosgene
Triphosgene serves as a safer alternative to phosgene for carbamoyl chloride synthesis.
Protocol:
-
Step 1: React 4-methylpyridin-2-amine with triphosgene (0.33 equiv) in DCM at −10°C.
-
Step 2: Add 3-chloroaniline and triethylamine (1.5 equiv) dropwise.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Triphosgene Equiv. | 0.3–0.35 | Prevents over-chlorination |
| Temperature | −10°C → 25°C | Controls exotherm |
| Base | Triethylamine | Neutralizes HCl |
Green Chemistry Approaches
Aqueous-Phase Synthesis with Potassium Isocyanate
A solvent-free method employs potassium isocyanate (KNCO) and amines in water.
Steps:
-
Mixing: Combine 3-chloroaniline (1 equiv) and 4-methylpyridin-2-amine (1 equiv) with KNCO (1.2 equiv) in H₂O.
-
Reaction: Stir at 80°C for 8 hours.
Benefits:
Catalytic Methods for Enhanced Selectivity
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Though primarily used for triazole formation, CuAAC can stabilize intermediates in urea synthesis.
Adapted Protocol:
-
Intermediate Preparation: Synthesize propargyl urea from 3-chloroaniline and propargyl isocyanate.
-
Click Reaction: React with 4-methylpyridin-2-azide under Cu(I) catalysis.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Direct Isocyanate Coupling | 85 | 98 | High | Moderate |
| BTC-Mediated Synthesis | 78 | 95 | Medium | High |
| Triphosgene Route | 80 | 97 | High | Moderate |
| Aqueous-Phase KNCO | 68 | 92 | Low | High |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DCM, THF) enhance reactivity but require stringent drying. Water-tolerant conditions (aqueous KNCO) trade yield for sustainability.
Temperature Control
Exothermic reactions (e.g., triphosgene activation) necessitate gradual warming to prevent decomposition.
Purification Techniques
-
Column Chromatography: Effective for small-scale batches (silica gel, ethyl acetate/hexane).
-
Recrystallization: Preferred for industrial-scale production (ethanol/water).
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its role as an allosteric modulator of cannabinoid receptors. This interaction may provide therapeutic benefits in managing pain and mood disorders without the side effects associated with direct agonists or antagonists. Research indicates that its structural configuration allows it to enhance or inhibit receptor activity effectively, making it a candidate for developing new pain management therapies.
Case Study: Cannabinoid Receptor Modulation
A study demonstrated that 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea significantly modulates the activity of cannabinoid receptors, which are crucial in various physiological processes. The compound's ability to interact with these receptors suggests potential applications in treating neuropsychiatric disorders.
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its structure allows it to interact with phosphodiesterase enzymes, which are vital in regulating intracellular signaling pathways. Such interactions can lead to insights into metabolic disorders and provide a basis for new therapeutic strategies .
Analytical Applications
In analytical chemistry, this compound has been utilized as a standard in various chromatographic techniques to evaluate the presence of similar compounds in biological samples. Its distinct spectral properties make it useful for developing analytical methods for detecting related urea derivatives in complex matrices .
Future Research Directions
Given the promising applications of this compound, future research could focus on:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of the compound in animal models to assess its therapeutic potential.
- Structural Modifications : Exploring modifications to enhance its efficacy and reduce any potential side effects.
- Broader Biological Screening : Evaluating its activity against a wider range of biological targets to identify additional therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Chlorine Position: The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl in CAS 5250-80-4.
- Heterocyclic Moieties : Replacement of the pyridine ring with a thiazole-piperazine (9f) or benzothiazole (CAS 29018-78-8) introduces bulkier, more polar groups, which could enhance or diminish target affinity depending on the biological context.
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Meta-substitution on the phenyl ring (as in the target compound) is less common in reported urea derivatives compared to para-substitution (e.g., 6f). This may offer unique selectivity profiles in drug discovery.
- Thermal Stability : Ureas with simpler substituents (e.g., 6f) may exhibit higher melting points (>195°C) compared to thioureas or complex heterocyclic derivatives.
Biological Activity
1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3O, with a molecular weight of 261.70 g/mol. The compound features a chlorophenyl group and a methylpyridinyl group linked by a urea moiety, which contributes to its unique chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C13H12ClN3O |
| Molecular Weight | 261.70 g/mol |
| Structural Features | Chlorophenyl and methylpyridinyl groups |
| Biological Applications | Anticancer, anti-inflammatory |
Research indicates that this compound interacts with specific biological targets, potentially inhibiting or activating enzymes and receptors involved in critical metabolic pathways. Its mechanism of action primarily involves:
- Inhibition of Tumor Growth : The compound has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, it demonstrated an IC50 value of 2.39 ± 0.10 μM for A549 cells and 3.90 ± 0.33 μM for HCT-116 cells, comparable to the established drug sorafenib .
- Interaction with Molecular Targets : Molecular docking studies suggest that the urea structure and pyridine ring facilitate hydrogen bonding with amino acid residues in target proteins like BRAF, enhancing its inhibitory effects on cancer cell proliferation .
Anticancer Activity
This compound has been evaluated for its anticancer properties in several studies:
- Cell Line Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. Its structural characteristics contribute to its effectiveness against specific types of cancer.
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| A549 | 2.39 ± 0.10 | Comparable to Sorafenib |
| HCT-116 | 3.90 ± 0.33 | Comparable to Sorafenib |
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to elucidate these mechanisms fully.
- Antibacterial Properties : While primarily focused on anticancer activity, some derivatives related to this compound have shown antibacterial effects against various pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds or derivatives:
- Synthesis and Evaluation : A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity. The most potent derivative demonstrated IC50 values comparable to established anticancer agents .
- Structural Variations : Variations in the structural components (e.g., different substitutions on the phenyl or pyridine rings) significantly influence biological activity profiles. For example, compounds with additional chlorine substituents exhibited enhanced lipophilicity and biological activity.
Q & A
Q. What are the standard synthetic routes for 1-(3-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea, and how can reaction yields be optimized?
The compound is typically synthesized via urea bond formation between substituted aryl isocyanates and amines. Key steps include:
- Reacting 3-chlorophenyl isocyanate with 4-methylpyridin-2-ylamine under anhydrous conditions in solvents like THF or DMF.
- Purification via recrystallization or column chromatography to isolate the product . Yield optimization strategies:
- Use catalysts like triethylamine to accelerate urea bond formation.
- Control temperature (e.g., 0–25°C) to minimize side reactions.
- Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- IR Spectroscopy : Confirms urea C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.3–8.6 ppm), methyl groups on pyridine (δ 2.2–2.3 ppm), and urea NH protons (δ 8.6–9.1 ppm, broad) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~275–300) .
Q. How does the chlorophenyl substituent influence the compound’s reactivity and stability?
The 3-chlorophenyl group enhances electrophilic aromatic substitution resistance due to electron-withdrawing effects. Stability studies (e.g., accelerated degradation under acidic/alkaline conditions) suggest the urea linkage is susceptible to hydrolysis, requiring storage in inert environments .
Q. What in vitro assays are suitable for initial biological activity screening?
Common assays include:
- Antiproliferative assays (e.g., MTT on cancer cell lines) to assess cytotoxicity.
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational methods predict target interactions for this urea derivative?
- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases). The pyridine and chlorophenyl moieties often occupy hydrophobic pockets .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Meta-analysis : Compare bioactivity datasets from diverse analogs (e.g., 3-chloro vs. 4-chloro phenyl derivatives) .
- Free-Wilson analysis : Deconstruct contributions of substituents (e.g., chlorine position, pyridine methylation) to activity .
- Crystallographic studies : Resolve 3D structures to clarify steric/electronic effects .
Q. How can pharmacokinetic challenges like poor solubility be addressed?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
- LogP optimization : Balance lipophilicity (e.g., calculated LogP ~4.8) via substituent modification .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Knockdown/overexpression : Use siRNA or CRISPR to correlate target expression with compound efficacy .
Q. How do structural analogs with fluorophenyl or morpholine groups compare in activity?
Q. What crystallographic techniques are used for absolute configuration determination?
- SHELX refinement : Resolve X-ray diffraction data (e.g., Cu-Kα radiation) to assign stereochemistry and hydrogen-bonding networks (e.g., urea NH∙∙∙O interactions) .
- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for challenging crystals .
Methodological Notes
- Data Contradictions : Cross-validate SAR findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere) .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds and validate biological data through peer-reviewed models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
